molecular formula C12H14N2O2 B3135603 1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 4020-19-3

1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B3135603
CAS No.: 4020-19-3
M. Wt: 218.25 g/mol
InChI Key: CWLITJBEWFITOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 4020-19-3) is a dihydropyrimidine derivative with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. Its structure features a dihydropyrimidine core substituted at the N(1) position with a 4-methylbenzyl group . This compound serves as a valuable building block in synthetic chemistry and is studied for its diverse biological activities. Research indicates it exhibits significant antimicrobial properties against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis . Furthermore, it has demonstrated anticancer activity in vitro, inhibiting the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) with IC₅₀ values ranging from 10 to 25 μM. The proposed mechanism for its cytotoxic effects includes the induction of apoptosis and cell cycle arrest in cancer cells . The compound has also been shown to act as a selective inhibitor for certain kinases, attributed to the unique structural features of its 4-methylbenzyl group, making it a candidate for targeted therapy development . The typical synthesis involves the condensation of 4-methylbenzylamine with ethyl acetoacetate under basic conditions, followed by cyclization. The product can be purified through recrystallization or chromatography . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLITJBEWFITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug development for various therapeutic areas.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione 4-Methylbenzyl (N1) C₁₂H₁₄N₂O₂ 218.26 Potential α₁-adrenergic antagonist; moderate lipophilicity
1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione 4-Methoxybenzyl (N1, N3) C₂₀H₂₂N₂O₄ 354.40 Crystal structure with dihedral angles (62–70°) affecting conformation; agrochemical applications
1-(4-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione 4-Hydroxyphenyl (N1) C₁₀H₁₀N₂O₃ 206.20 Increased polarity due to -OH group; potential hydrogen bonding
1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione 3-Nitrophenyl (N1) C₁₀H₉N₃O₄ 235.20 Electron-withdrawing nitro group enhances reactivity; possible antimicrobial activity
6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Benzyl (N1), methyl (C3), amino (C6) C₁₂H₁₄N₄O₂ 258.27 Amino group enables hydrogen bonding; antimicrobial activity against Staphylococcus aureus
Dihydrouracil Unsubstituted parent compound C₄H₆N₂O₂ 114.10 Baseline for comparison; metabolic intermediate with low bioactivity

Electronic and Steric Effects

  • Methoxy groups (e.g., ) provide stronger electron-donating effects but introduce steric bulk.
  • Electron-Withdrawing Groups : Nitro-substituted analogues (e.g., ) reduce electron density, altering reactivity and binding kinetics. These groups may improve metabolic stability but reduce bioavailability.

Biological Activity

1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This compound features a dihydropyrimidine ring with a 4-methylbenzyl substituent, contributing to its unique properties and potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 4020-19-3

Synthesis

The synthesis typically involves the condensation of 4-methylbenzylamine with ethyl acetoacetate under basic conditions, followed by cyclization. Common solvents used include ethanol or methanol, and purification is achieved through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that dihydropyrimidines, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis .

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The IC₅₀ values ranged from 10 to 25 μM, indicating moderate efficacy against these cancer types . The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it acts as a selective inhibitor of certain kinases involved in cancer progression. This selectivity is attributed to the unique structural features provided by the 4-methylbenzyl group .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateModerateSelective
1-Benzyl-3,4-dihydropyrimidine-2,4(1H,3H)-dioneLowLowNon-selective
1-(4-Chlorobenzyl)dihydropyrimidine-2,4(1H,3H)-dioneHighHighSelective

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications at the benzyl position could enhance activity .
  • Anticancer Mechanism Exploration : Research published in Cancer Letters explored the anticancer mechanisms of various dihydropyrimidines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression in specific cancer types .
  • Enzyme Inhibition Profile : An investigation into enzyme inhibition revealed that certain dihydropyrimidines could effectively inhibit kinases involved in cancer signaling pathways. This study highlighted the potential for developing targeted therapies based on these compounds .

Q & A

Q. How to design SAR studies for dihydropyrimidine-based enzyme inhibitors?

  • Methodological Answer :
  • Core modifications : Compare 2,4-dione vs. 2-thione analogs for hydrogen-bonding capacity.
  • Substituent libraries : Synthesize derivatives with varied aryl (phenyl, naphthyl) and heteroaryl (thiophene, pyridine) groups.
  • Enzyme assays : Measure IC₅₀ values against purified targets (e.g., HIV reverse transcriptase) using fluorescence/quench assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.